2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
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Overview
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C25H19N3O5 and its molecular weight is 441.443. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
- The compound is used in the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines. This synthesis produces chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives, highlighting its utility in creating optically active compounds with high yields and enantioselectivities (Munck et al., 2017).
Synthesis of Anticonvulsant Agents
- A series of acetamide derivatives, including the compound , were synthesized and evaluated for anticonvulsant activity. These derivatives demonstrated protection against seizures in experimental models, indicating their potential in developing anticonvulsant therapies (Nikalje et al., 2011).
Anti-Inflammatory Applications
- Derivatives of this compound have been synthesized and shown to exhibit promising anti-inflammatory activity in both in vitro and in vivo models. These studies underscore its relevance in the development of new anti-inflammatory agents (Nikalje et al., 2015).
Antimicrobial Activities
- The compound, when modified, has shown potential in antimicrobial applications. Newly synthesized derivatives exhibited promising antibacterial activities, suggesting their possible use as antimicrobial agents (Patel & Dhameliya, 2010).
Pharmacological Characterization
- Its derivatives have been used to study the pharmacological effects on various receptors and GPCRs. These studies help in understanding the compound's interaction with biological systems, guiding the development of drugs with specific target profiles (Naporra et al., 2016).
Synthesis of Anticancer Agents
- Recent research has explored the synthesis of novel derivatives containing this compound as potential anticancer agents. These derivatives have shown potent activity against specific cancer cell lines, indicating its utility in cancer research and therapy development (Zhang et al., 2023).
Quantum Chemical Studies
- The compound and its derivatives have been subjected to quantum chemical studies to understand their molecular properties better. Such studies are essential in drug design and material science applications (Al-Amiery et al., 2016).
Mechanism of Action
Mode of Action
Based on its chemical structure, it is possible that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways this compound affects. Given its complex structure, it is likely that it could influence multiple pathways, potentially leading to a range of downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the specific biological targets it interacts with and the biochemical pathways it affects .
This will enable a more detailed understanding of its molecular and cellular effects and how environmental factors may influence its action .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O5/c1-2-27-19-9-5-6-10-21(19)33-20-12-11-15(13-18(20)25(27)32)26-22(29)14-28-23(30)16-7-3-4-8-17(16)24(28)31/h3-13H,2,14H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSQOZQVVUMHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.